3-(1-金刚烷氧基)丙烷-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-(1-Adamantyloxy)propan-1-amine involves several key steps, including the reaction of 3-(adamantan-1-yl)propan-1-amine with appropriate reagents to introduce the desired functional groups. Pitushkin et al. (2023) reported the synthesis of a related compound, 1-(3-isoselenocyanatopropyl)adamantane, via a two-stage reaction, indicating the versatility of adamantane derivatives in synthetic chemistry (Pitushkin, Burmistrov, & Butov, 2023).

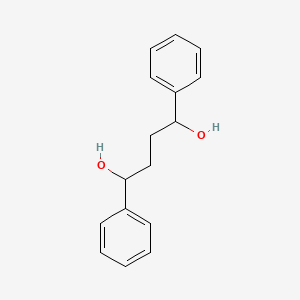

Molecular Structure Analysis

Adamantane derivatives, including 3-(1-Adamantyloxy)propan-1-amine, often exhibit interesting molecular structures due to the rigid, cage-like framework of the adamantane moiety. El-Emam et al. (2020) explored the crystallographic and Quantum Theory of Atoms in Molecules (QTAIM) analysis of adamantane-1,3,4-thiadiazole hybrids, highlighting the diverse noncovalent interactions and molecular orientations facilitated by the adamantane structure (El-Emam et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of 3-(1-Adamantyloxy)propan-1-amine is influenced by its functional groups and adamantane core. Makarova et al. (2002) discussed the Favorskii rearrangement in the reaction of 3-(1-adamantyl)-1-chloro-2-propanone with amines, yielding N,N-disubstituted amides, which showcases the compound's versatility in undergoing chemical transformations (Makarova, Moiseev, & Zemtsova, 2002).

Physical Properties Analysis

The physical properties of 3-(1-Adamantyloxy)propan-1-amine, such as melting point, boiling point, and solubility, are crucial for its handling and application in different domains. However, specific studies focusing on the comprehensive physical properties analysis of this compound are limited in the literature provided.

Chemical Properties Analysis

The chemical properties of 3-(1-Adamantyloxy)propan-1-amine, including acidity, basicity, reactivity with other chemical agents, and stability under various conditions, are essential for its functionalization and application in chemical synthesis. The synthesis and properties of N-substituted aminofuroxans in the adamantane series, as discussed by Kalinina et al. (1988), provide insights into the chemical versatility and reactivity patterns of adamantane derivatives (Kalinina, Moiseev, & Pavskii, 1988).

科学研究应用

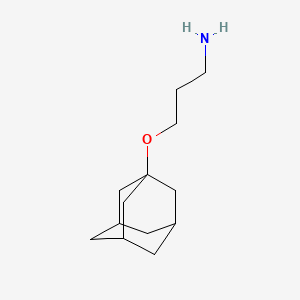

蛋白质组学研究

3-(1-金刚烷氧基)丙烷-1-胺: 用于蛋白质组学研究,蛋白质组学是大规模研究蛋白质、其结构和功能的学科。 该化合物由于能够与各种生物分子形成稳定的复合物,因此可用于探测蛋白质相互作用和动力学 .

有机合成

在有机化学中,该化合物作为合成更复杂分子的构建单元。 其金刚烷部分由于其稳定性和存在于针对病毒蛋白和中枢神经系统受体的药物中而特别有价值 .

药物化学

药物化学研究人员正在探索使用3-(1-金刚烷氧基)丙烷-1-胺开发新的治疗剂。 其结构是设计具有潜在抗病毒和精神治疗活性的分子的关键 .

催化

该化合物参与催化研究,特别是在需要引入金刚烷基的反应中。 这可以增强用于各种化学反应的催化剂的稳定性和效率 .

材料科学

在材料科学中,3-(1-金刚烷氧基)丙烷-1-胺可用于改变材料的表面性能,由于金刚烷结构的坚固性,赋予它们对苛刻化学物质和高温的抗性 .

纳米技术

3-(1-金刚烷氧基)丙烷-1-胺的独特结构使其适合在纳米技术中的应用,它可以用来创建具有特定功能的新型纳米结构,或以所需的配置稳定纳米颗粒 .

生物化学

在生物化学中,该化合物用于研究酶-底物相互作用。 它模拟某些生物分子的能力使研究人员能够研究酶作用和抑制机制 .

神经药理学

最后,在神经药理学中,3-(1-金刚烷氧基)丙烷-1-胺因其调节神经递质系统的潜力而受到关注,这可能会导致治疗神经疾病的新方法 .

属性

IUPAC Name |

3-(1-adamantyloxy)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO/c14-2-1-3-15-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12H,1-9,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSOSBDGGTOQGBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80307625 |

Source

|

| Record name | 3-(1-adamantyloxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21624-07-7 |

Source

|

| Record name | 21624-07-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1-adamantyloxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80307625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)

![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)

![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)